1,7-Diamino-3,5-dimethyladamantane

Vue d'ensemble

Description

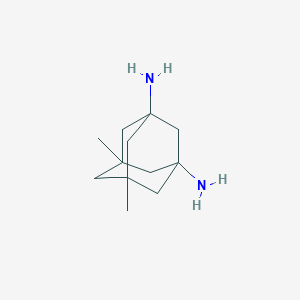

1,7-Diamino-3,5-dimethyladamantane, also known as this compound, is a useful research compound. Its molecular formula is C12H22N2 and its molecular weight is 194.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,7-Diamino-3,5-dimethyladamantane have been shown to attenuate or block chemically or electrically induced seizures in rodents at doses of 5-20 mg/kg . This suggests that the drug might have potential utility in the treatment of seizures .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 20 mg/kg, the compound induced spontaneous motor seizures in amygdala-kindled rats . No motor seizures were observed in non-kindled rats at the same dosage .

Activité Biologique

1,7-Diamino-3,5-dimethyladamantane (DMD) is a unique compound belonging to the adamantane family, characterized by its rigid polycyclic structure. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and as a therapeutic agent in various diseases. This article delves into the biological activity of DMD, supported by data tables and relevant research findings.

- Molecular Formula : C₁₂H₂₂N₂

- Molecular Weight : 194.32 g/mol

- CAS Number : 19385-96-7

- IUPAC Name : 5,7-dimethyladamantane-1,3-diamine

DMD's biological activity is primarily attributed to its interaction with various molecular targets, influencing several biochemical pathways:

- Neuroprotective Effects : DMD has been studied for its neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. It is believed to inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain, which is crucial for cognitive function.

- Antiviral Activity : Research indicates that DMD derivatives may exhibit antiviral properties by modulating viral replication processes.

- Apoptosis Modulation : DMD has shown potential in inducing apoptosis in cancer cells through the activation of caspases and mitochondrial membrane depolarization .

Table 1: Summary of Biological Activities of DMD

Case Studies and Research Findings

- Neuroprotective Properties :

-

Antiviral Research :

- Investigations into the antiviral properties of DMD revealed that certain derivatives could impede viral replication in vitro. These findings suggest a potential role for DMD in developing antiviral therapies.

- Cytotoxicity Against Cancer Cells :

Pharmacokinetics

DMD's pharmacokinetic profile is influenced by its adamantane structure, which facilitates penetration through the blood-brain barrier. This property is crucial for its application in treating neurological disorders. Additionally, the compound's stability under physiological conditions enhances its therapeutic potential.

Propriétés

IUPAC Name |

5,7-dimethyladamantane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFINWPLSLFZOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.